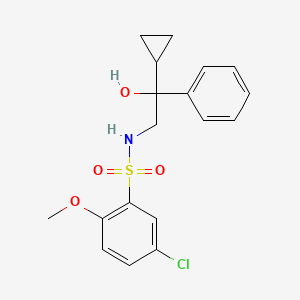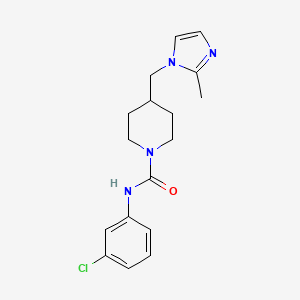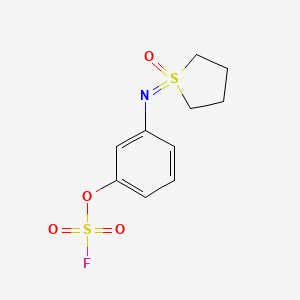
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that likely contains a methoxyphenyl group, an oxadiazol group, and a pyrazole group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution, condensation, and cyclization . The synthesis of these types of compounds often requires careful control of reaction conditions to ensure the correct product is formed.Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups . The methoxyphenyl, oxadiazol, and pyrazole groups each contribute to the overall structure of the molecule.Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the methoxy group might be susceptible to demethylation under certain conditions . The oxadiazol and pyrazole rings might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new derivatives related to pyrazole and oxadiazole compounds. For instance, studies have explored the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their structural properties through elemental analysis and spectral data (Hassan et al., 2014) (Hassan et al., 2014). These foundational studies provide a basis for understanding the chemical behaviors and properties of complex molecules, including those containing the oxadiazole and pyrazole moieties.
Biological Activities
Several studies have evaluated the biological activities of compounds structurally related to "N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide":
Cytotoxic Activity
Research on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown potential in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Hassan et al., 2015) (Hassan et al., 2015).
Antibacterial Activity
The antibacterial properties of novel oxadiazole derivatives have been examined, revealing some compounds' ability to combat bacterial infections (Aghekyan et al., 2020) (Aghekyan et al., 2020).
Antidiabetic Screening
Dihydropyrimidine derivatives have been synthesized and screened for antidiabetic activity, showcasing the potential therapeutic applications of such compounds (Lalpara et al., 2021) (Lalpara et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-11(19-20(9)2)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLZOWUAGSLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

amino]acetic acid](/img/structure/B2992408.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

